molecular formula C15H25NO3S B226279 N,3-ditert-butyl-4-methoxybenzenesulfonamide

N,3-ditert-butyl-4-methoxybenzenesulfonamide

Cat. No. B226279
M. Wt: 299.4 g/mol
InChI Key: DRJIXDXHJDFKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-ditert-butyl-4-methoxybenzenesulfonamide, also known as DTB-MBS, is a sulfonamide derivative that has been widely used in scientific research. It is a highly selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells.

Mechanism of Action

N,3-ditert-butyl-4-methoxybenzenesulfonamide inhibits the activity of CA IX by binding to its active site and blocking the access of substrates. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, which helps regulate pH in cancer cells. By inhibiting CA IX, N,3-ditert-butyl-4-methoxybenzenesulfonamide disrupts this process and leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
N,3-ditert-butyl-4-methoxybenzenesulfonamide has been shown to have a high degree of selectivity for CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity makes N,3-ditert-butyl-4-methoxybenzenesulfonamide a valuable tool for studying the role of CA IX in cancer. N,3-ditert-butyl-4-methoxybenzenesulfonamide has also been shown to have low toxicity in animal models, with no significant side effects observed at doses up to 100 mg/kg.

Advantages and Limitations for Lab Experiments

N,3-ditert-butyl-4-methoxybenzenesulfonamide has several advantages as a tool for studying CA IX in cancer. It is highly selective for CA IX, which allows for specific targeting of this protein in cancer cells. N,3-ditert-butyl-4-methoxybenzenesulfonamide is also relatively easy to synthesize and has low toxicity in animal models. However, there are some limitations to the use of N,3-ditert-butyl-4-methoxybenzenesulfonamide in lab experiments. Its high selectivity for CA IX means that it may not be effective against tumors that do not overexpress this protein. Additionally, N,3-ditert-butyl-4-methoxybenzenesulfonamide has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several potential future directions for the use of N,3-ditert-butyl-4-methoxybenzenesulfonamide in scientific research. One area of interest is the development of N,3-ditert-butyl-4-methoxybenzenesulfonamide-based imaging agents for the detection of CA IX in vivo. Another potential application is the use of N,3-ditert-butyl-4-methoxybenzenesulfonamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, N,3-ditert-butyl-4-methoxybenzenesulfonamide could be used to study the role of CA IX in other diseases, such as ischemic stroke or chronic obstructive pulmonary disease.

Synthesis Methods

N,3-ditert-butyl-4-methoxybenzenesulfonamide can be synthesized by reacting 3,5-ditert-butyl-4-hydroxybenzenesulfonamide with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction yields N,3-ditert-butyl-4-methoxybenzenesulfonamide as a white solid with a purity of over 98%.

Scientific Research Applications

N,3-ditert-butyl-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer. CA IX is a key enzyme involved in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth, invasion, and metastasis. N,3-ditert-butyl-4-methoxybenzenesulfonamide has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor growth and metastasis in animal models. N,3-ditert-butyl-4-methoxybenzenesulfonamide has also been used to study the role of CA IX in hypoxia-induced acidosis, a common feature of many solid tumors.

properties

Product Name

N,3-ditert-butyl-4-methoxybenzenesulfonamide

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

N,3-ditert-butyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-14(2,3)12-10-11(8-9-13(12)19-7)20(17,18)16-15(4,5)6/h8-10,16H,1-7H3

InChI Key

DRJIXDXHJDFKNI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC

Origin of Product

United States

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